Decanamide, N,N-dipropyl- chemical and physical properties data
Decanamide, N,N-dipropyl- chemical and physical properties data
An In-depth Technical Guide to the Physicochemical Properties of Decanamide, N,N-dipropyl-
Introduction
Decanamide, N,N-dipropyl-, also known by its IUPAC name N,N-Dipropyldecanamide, is a tertiary amide characterized by a ten-carbon acyl chain and two propyl groups attached to the nitrogen atom. As a member of the long-chain N,N-dialkyl amide family, this molecule combines a hydrophobic aliphatic tail with a polar amide head, suggesting potential applications as a solvent, surfactant, or intermediate in various chemical syntheses.[1][2][3] Its high molecular weight and substituted nature influence its physical properties, such as boiling point and solubility, making it a subject of interest for researchers in materials science, organic chemistry, and drug development. This guide provides a comprehensive overview of its core chemical and physical properties, inferred spectroscopic characteristics, a representative synthetic pathway, and essential safety information, grounded in authoritative data.
Chemical Identity and Structure
Precise identification is critical for any chemical compound. Decanamide, N,N-dipropyl- is registered under CAS Number 24928-26-5.[4][5] Its molecular structure is achiral and consists of a total of 16 carbon atoms.[6]
Caption: Chemical structure of N,N-Dipropyldecanamide.
Physicochemical Properties
The physical properties of Decanamide, N,N-dipropyl- are dictated by its molecular structure: a long, nonpolar alkyl chain and a polar tertiary amide group. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from data on homologous long-chain amides and foundational chemical principles.[3][7]
| Property | Value | Source(s) |
| CAS Number | 24928-26-5 | [4][5] |
| Molecular Formula | C₁₆H₃₃NO | [4][5][6] |
| Molecular Weight | 255.44 g/mol | [4][6] |
| Appearance | Colorless to light yellow liquid | Inferred from[1][8] |
| Boiling Point | High (estimated >300 °C) | Inferred from[7] |
| Solubility in Water | Low to Insoluble | Inferred from[7][8][9] |
| Organic Solvent Solubility | Soluble in alcohols, ethers, and other organic solvents | Inferred from[2][7] |
| SMILES | CCCCCCCCCC(=O)N(CCC)CCC | [5][6] |
| InChI | InChI=1S/C16H33NO/c1-4-7-8-9-10-11-12-13-16(18)17(14-5-2)15-6-3/h4-15H2,1-3H3 | [6] |
Inferred Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. While specific spectra for N,N-dipropyldecanamide are not available, its expected spectroscopic signature can be predicted based on its functional groups and the analysis of similar amides.[7]
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¹H NMR (Proton NMR): The spectrum would feature a triplet near 0.9 ppm for the terminal methyl (-CH₃) protons of both the decanoyl and propyl chains. A series of multiplets would appear between approximately 1.2-1.6 ppm, corresponding to the methylene (-CH₂) groups. The methylene groups adjacent to the nitrogen (N-CH₂) would likely appear as a triplet around 3.2-3.4 ppm, and the methylene group alpha to the carbonyl (C=O) would be expected around 2.2-2.4 ppm.
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¹³C NMR (Carbon NMR): A characteristic signal for the carbonyl carbon (C=O) is expected in the downfield region, typically between 170-180 ppm. The carbons of the alkyl chains would produce a series of signals in the upfield region (10-50 ppm).
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Infrared (IR) Spectroscopy: The most prominent absorption band would be the strong C=O (Amide I) stretch, expected around 1630-1660 cm⁻¹.[7] Unlike primary or secondary amides, there will be no N-H stretching bands around 3300 cm⁻¹. Strong C-H stretching absorptions from the alkyl chains will be visible in the 2850-2960 cm⁻¹ region.[7]
Conceptual Synthesis Pathway
The synthesis of tertiary amides like N,N-dipropyldecanamide is a fundamental transformation in organic chemistry. A common and robust method involves the conversion of a carboxylic acid to a more reactive acyl chloride, followed by amidation with the desired secondary amine. This two-step process, known as the Acyl Chloride Route, is widely applicable and generally provides high yields.[10][11]
Caption: General workflow for the Acyl Chloride synthesis route.
Experimental Protocol: Acyl Chloride Route (Generalized)
This protocol describes a standard laboratory procedure for synthesizing N,N-disubstituted amides.
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Activation of Carboxylic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve decanoic acid in an inert solvent (e.g., dichloromethane or toluene).
-
Slowly add thionyl chloride (SOCl₂) dropwise to the solution at room temperature. An excess of thionyl chloride is typically used.
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield crude decanoyl chloride.
-
-
Amidation:
-
Dissolve the crude decanoyl chloride in a fresh portion of an inert, anhydrous solvent.
-
In a separate flask, dissolve dipropylamine in the same solvent. A slight excess of the amine is often used to react with any residual HCl.
-
Cool the amine solution in an ice bath and slowly add the decanoyl chloride solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
The reaction mixture is then typically washed with a dilute acid solution (to remove excess amine), followed by a dilute base solution (to remove any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent to yield the crude N,N-dipropyldecanamide.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography to obtain the final, high-purity product.
-
Potential Applications and Research Interest
While specific applications for N,N-dipropyldecanamide are not extensively documented, the properties of structurally similar N,N-dialkyl amides point to several areas of utility:
-
Specialty Solvents: Due to their high boiling points and ability to dissolve a range of organic compounds, these amides can serve as effective solvents in organic synthesis and industrial formulations.[2][3][12]
-
Surfactants and Emulsifiers: The combination of a long hydrophobic tail and a polar amide head gives these molecules surfactant properties, making them useful in cosmetics, personal care products, and agrochemical formulations.[1][8]
-
Chemical Intermediates: They can serve as precursors or intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[2][12]
Safety and Handling
No specific safety data sheet for Decanamide, N,N-dipropyl- is readily available. However, based on data for similar amides, general precautions should be taken.[9]
-
Health Hazards: May cause skin, eye, and respiratory irritation.[9]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid breathing vapors or mists.[9] Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[14]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][14]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[14]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
Ingestion: Rinse mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[14]
-
Conclusion
Decanamide, N,N-dipropyl- is a tertiary amide with well-defined structural characteristics. Its physicochemical properties, largely inferred from homologous compounds, suggest it is a high-boiling, water-insoluble liquid with good solubility in organic solvents. These characteristics make it a candidate for applications as a specialty solvent or surfactant. Its synthesis can be reliably achieved through established methods in organic chemistry, such as the acyl chloride route. As with any chemical, appropriate safety and handling procedures are paramount for its use in a research or industrial setting.
References
-
US EPA. (2023, November 1). Decanamide, N,N-dipropyl- - Substance Details. Retrieved from [Link]
-
Appchem. Decanamide, N,N-dipropyl- | 24928-26-5. Retrieved from [Link]
-
Global Substance Registration System (GSRS). N,N-DIPROPYLDECANAMIDE. Retrieved from [Link]
-
ChemBK. (2024, April 9). decanamide, N,N-diethyl-. Retrieved from [Link], N,N-diethyl-
-
pentachemicals. (2025, May 12). Safety Data Sheet - N,N´-Diisopropylcarbodiimide. Retrieved from [Link]
-
Cheméo. Dodecanamide, N-propyl- - Chemical & Physical Properties. Retrieved from [Link]
- N,N-Dimethyl Decanamide Multifaceted Industrial Applications. (Source not specified, content reviewed).
-
Inxight Drugs. N,N-DIPROPYLDECANAMIDE. Retrieved from [Link]
- Google Patents. (N.d.). CN103381359A - Preparation method for catalyst for N,N-dimethyl-caprylamide/decanamide.
-
Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]
-
The Good Scents Company. (Z)-2-penten-1-ol cis-2-pentenol. Retrieved from [Link]
- Google Patents. (N.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
Sources
- 1. N, N-Dimethyloctyl/Decanamide | 308062-09-1 [whamine.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. appchemical.com [appchemical.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 14433-76-2: N,N-Dimethyldecanamide | CymitQuimica [cymitquimica.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
